2-(4-Methylphenyl)-4-(4-pyridyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-4-(4-pyridyl)thiazole is an organic compound that features a thiazole ring substituted with a 4-methylphenyl group and a 4-pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4-(4-pyridyl)thiazole typically involves the reaction of 4-methylbenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-4-(4-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or alkylated thiazole derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-4-(4-pyridyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4-(4-pyridyl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(4-pyridyl)thiazole: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)-4-phenylthiazole: Lacks the pyridyl group.
2-(4-Methylphenyl)-4-(2-pyridyl)thiazole: Has the pyridyl group in a different position.
Uniqueness
2-(4-Methylphenyl)-4-(4-pyridyl)thiazole is unique due to the presence of both a 4-methylphenyl group and a 4-pyridyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s electronic properties and its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H12N2S |
---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C15H12N2S/c1-11-2-4-13(5-3-11)15-17-14(10-18-15)12-6-8-16-9-7-12/h2-10H,1H3 |
InChI Key |
PYPMYJLNVXKVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.